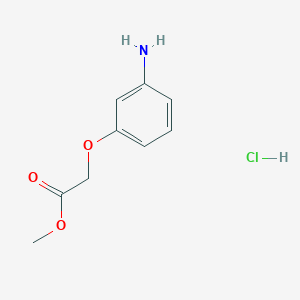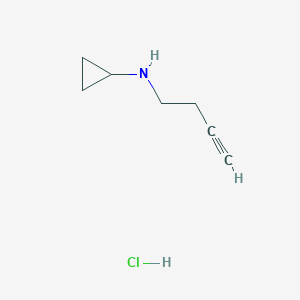
N-(but-3-yn-1-yl)cyclopropanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(but-3-yn-1-yl)cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 2193058-96-5 . It has a molecular weight of 145.63 . The IUPAC name for this compound is N-(but-3-yn-1-yl)cyclopropanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “N-(but-3-yn-1-yl)cyclopropanamine hydrochloride” is 1S/C7H11N.ClH/c1-2-3-6-8-7-4-5-7;/h1,7-8H,3-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“N-(but-3-yn-1-yl)cyclopropanamine hydrochloride” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Cyclopropane Chemistry in Drug Development
Cyclopropane rings, including structures related to N-(but-3-yn-1-yl)cyclopropanamine hydrochloride, are increasingly utilized in drug development due to their ability to enhance potency, reduce off-target effects, and improve metabolic stability. The cyclopropane moiety is known for its coplanarity, relatively short carbon-carbon bonds, enhanced π-character of C-C bonds, and strong C-H bonds. These features contribute to the cyclopropyl group's ability to overcome various roadblocks in drug discovery processes, making it a versatile player in the transition of drug candidates from preclinical to clinical stages (Talele, 2016).
Cyclopropanation Reactions
The synthesis of cyclopropane-containing compounds involves a variety of cyclopropanation reactions, which are crucial for constructing highly strained cycloalkanes. These reactions are integral to studying the bonding features of cyclopropanes, enzyme mechanism or inhibition, and as intermediates in the synthesis of more functionalized compounds. Enantioselective synthesis of cyclopropanes remains a significant challenge, highlighting the cyclopropane subunit's importance in organic chemistry and its contribution to producing effective insecticides and other functional materials (Lebel, Marcoux, Molinaro, & Charette, 2003).
Cyclopropenimine-catalyzed Reactions
Cyclopropenimine derivatives have been shown to catalyze Mannich reactions with high levels of enantio- and diastereocontrol, indicating their superiority over traditional catalysts like thiourea cinchona alkaloid-derived catalysts. This reactivity is crucial for synthesizing aryl and aliphatic compounds, demonstrating the cyclopropyl group's versatility in organic synthesis and potential applications in medicinal chemistry (Bandar & Lambert, 2013).
Cyclopropanation via Cyclopropylbismuth Reagent
The direct cyclopropyl transfer reaction onto cyclic amides and azoles employing a nonpyrophoric cyclopropylbismuth reagent catalyzed by copper acetate represents a novel method in the field of medicinal chemistry. This technique allows for the addition of a cyclopropyl group to nitrogen atoms in heterocycles or amides, showcasing the cyclopropyl group's role in creating nitrogenated compounds with high relevance in pharmaceutical applications (Gagnon et al., 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, which indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
N-but-3-ynylcyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-2-3-6-8-7-4-5-7;/h1,7-8H,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOUHYVXYCLYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC1CC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(but-3-yn-1-yl)cyclopropanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

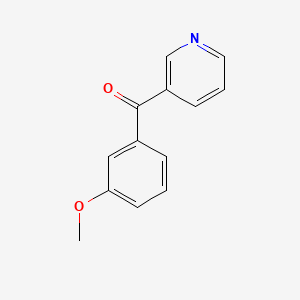
![6-((2,4-dichloro-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2763547.png)
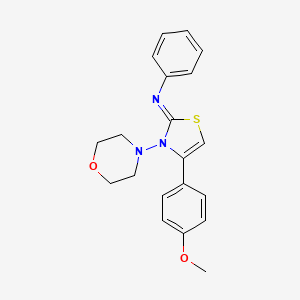

![(6R,7R)-7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B2763552.png)
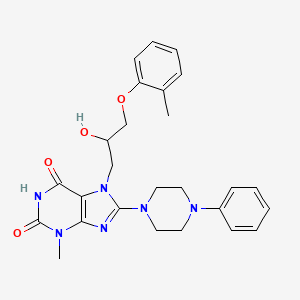
![2-[[1-[(2-Bromophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2763555.png)
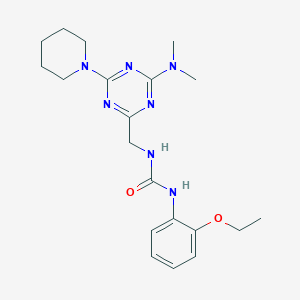

![N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B2763559.png)
![Propyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2763560.png)
![(E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2763561.png)
![6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
